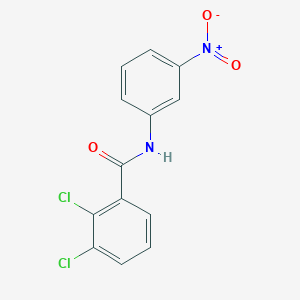
N-(4-acetylphenyl)-3-fluorobenzenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “N-(4-acetylphenyl)-3-fluorobenzenesulfonamide” were not found, similar compounds have been synthesized through various methods. For instance, a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .Molecular Structure Analysis
The molecular structure of a similar compound, “N-((4-acetylphenyl) carbamothioyl) pivalamide”, was locked by an intramolecular N–H⋅⋅⋅O hydrogen bond that generates an S(6) ring . Another compound, “N-(4-Acetylphenyl)-N-[(4-chlor ophenyl)sulfonyl]acetamide”, has a molecular formula of C16H14ClNO4S .Chemical Reactions Analysis
In a study, the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones, enabled efficient synthesis of the Michael adduct in a single step with satisfactory overall yield .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(4-acetylphenyl)-3-fluorobenzenesulfonamide: has been studied for its potential as an antimicrobial agent. Research has shown that sulfonamide compounds exhibit significant antibacterial activity against various bacterial strains, including Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus . These compounds are evaluated using methods like the broth microdilution method to determine their minimum inhibitory concentration (MIC), which is a measure of their effectiveness in inhibiting bacterial growth.
Molecular Docking Studies
The compound’s structure allows it to be used in molecular docking studies to explore its interaction with bacterial proteins. This helps in understanding the mechanism of action and could lead to the development of new antibacterial drugs with targeted action against specific bacterial enzymes or pathways .
Sensing Applications
Sulfonamides, including derivatives like N-(4-acetylphenyl)-3-fluorobenzenesulfonamide , can interact with diols and strong Lewis bases such as fluoride or cyanide anions. This property is utilized in various sensing applications, where these compounds can act as receptors or sensors for detecting the presence of specific molecules or ions .
Biological Labelling and Protein Manipulation
The interaction of sulfonamides with proteins can be harnessed for biological labelling and protein manipulation. This includes the labelling of cells or proteins for imaging purposes, as well as modifying proteins to study their function or to create new functionalities .
Development of Therapeutics
Sulfonamide compounds have a history of being used in the development of therapeutic agents. Their ability to inhibit enzymes like carbonic anhydrase makes them candidates for the treatment of conditions such as glaucoma, edema, and epilepsy .
Anti-inflammatory and TNF-α Inhibition
Research has indicated that sulfonamide derivatives can exhibit anti-inflammatory properties by inhibiting the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This application is particularly relevant in the treatment of diseases like rheumatoid arthritis and inflammatory bowel disease .
Zukünftige Richtungen
The future directions for the study of “N-(4-acetylphenyl)-3-fluorobenzenesulfonamide” and similar compounds could involve further exploration of their synthesis methods, molecular structures, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, their potential applications in various fields such as medicine, agriculture, and industry could be investigated .
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-10(17)11-5-7-13(8-6-11)16-20(18,19)14-4-2-3-12(15)9-14/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGGHOHXVRFRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-fluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B5715697.png)

![N,N-diethyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715713.png)
![4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715714.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}benzamide](/img/structure/B5715734.png)


![1-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5715745.png)



![2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5715771.png)